N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group and a benzyl substituent on the nitrogen atom. The compound’s core structure includes a 3-methyl-1-benzofuran moiety, which contributes to its aromatic and electronic properties.
Properties
Molecular Formula |
C21H21NO4S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H21NO4S/c1-15-18-9-5-6-10-19(18)26-20(15)21(23)22(13-16-7-3-2-4-8-16)17-11-12-27(24,25)14-17/h2-10,17H,11-14H2,1H3 |
InChI Key |
CFNGLJYAAVMDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with a suitable nucleophile.
Incorporation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form, followed by its attachment to the benzofuran core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide may exhibit bioactivity, making it a candidate for drug development. Its interactions with biological targets are of particular interest.
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Studies on its pharmacokinetics and pharmacodynamics are crucial for understanding its efficacy and safety.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The dioxidotetrahydrothiophene moiety, in particular, may play a role in modulating biological activity through redox reactions or binding interactions.
Comparison with Similar Compounds
Halogenated Derivatives
The 5-chloro and 5-bromo analogs (Table 1) demonstrate how halogenation influences molecular weight and electronic properties. The 3-fluorobenzyl group in these analogs further modifies electronic density, as fluorine’s electronegativity alters the benzyl ring’s electron-withdrawing character .
Heterocyclic Modifications
Replacing the benzyl group with a furylmethyl moiety (Table 1) introduces a heteroaromatic ring, which may improve water solubility due to oxygen’s lone pairs. However, this substitution reduces lipophilicity compared to the benzyl group, impacting membrane permeability .
Backbone Variations
The acetamide derivative (BH37005) replaces the benzofuran-2-carboxamide with a benzofuran-3-yl acetamide chain, reducing conformational rigidity. This flexibility could affect target selectivity . The isoxazolecarboxamide analog incorporates a bicyclic tetrahydronaphthalenyl group, significantly increasing hydrophobicity and steric bulk, which may enhance interactions with hydrophobic protein pockets .
Biological Activity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a benzofuran carboxamide component. Its molecular formula is with a molecular weight of approximately 359.4 g/mol. The presence of the dioxidotetrahydrothiophenyl group suggests diverse chemical reactivity and potential biological activity, making it a subject of interest in pharmacology and medicinal chemistry .
The biological activity of this compound is believed to stem from its interaction with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit:
- Antimicrobial Activity : The dioxidotetrahydrothiophenyl moiety may interact with enzymes or receptors involved in microbial resistance mechanisms.
- Anticancer Properties : Similar compounds have shown efficacy against cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Ion Channel Modulation : Some studies suggest that this compound may activate specific potassium channels (e.g., GIRK channels), indicating potential applications in neurology and cardiology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Effects : The compound has shown promise against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : Research indicates that this compound can induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells .
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds featuring dioxidotetrahydrothiophene moieties:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propan-2-yloxybenzamide | Chlorobenzyl group | Antimicrobial properties |
| N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hexyloxybenzamide | Chlorobenzyl group | Potential anticancer activity |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Pyrazole ring | GIRK channel activation |
The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct pharmacological properties compared to similar compounds .
Q & A
Basic: What are the optimized synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the benzofuran-2-carboxamide core via condensation of substituted benzofuran precursors with activated carbonyl derivatives.
- Step 2: Introduction of the N-benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups via nucleophilic substitution or Buchwald-Hartwig amination.
- Key Optimization Parameters:
- Temperature: Maintained between 60–100°C for amide bond formation to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand systems (e.g., Xantphos) to improve yield .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydrothiophene and benzyl groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
- X-ray Crystallography: For absolute structural confirmation if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Methodology:
- Substituent Variation: Systematically modify the benzyl, tetrahydrothiophene, or benzofuran moieties (e.g., fluorination, methylation) to assess impact on bioactivity.
- Biological Assays: Test derivatives against target enzymes or receptors (e.g., kinases, ion channels) using in vitro binding assays (e.g., fluorescence polarization, SPR).
- Data Analysis: Correlate structural changes (e.g., logP, steric bulk) with activity using QSAR models. Prioritize derivatives with >50% inhibition at 10 µM for further optimization .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Approach:
- Replicate Experiments: Ensure consistent assay conditions (e.g., buffer pH, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Orthogonal Assays: Validate results using complementary methods (e.g., cell viability assays vs. enzymatic activity measurements).
- Meta-Analysis: Compare data across studies with similar substituents (e.g., fluorinated analogs in vs. chlorinated analogs in ) to identify trends .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- In Vitro Models:
- Enzyme Inhibition: Use recombinant human enzymes (e.g., COX-2, CYP450 isoforms) to assess target engagement.
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) for selectivity .
- In Vivo Models:
- Rodent Pharmacokinetics: Measure bioavailability, half-life, and metabolite profiles in Sprague-Dawley rats.
- Disease Models: Evaluate efficacy in xenograft tumors or inflammatory models (e.g., carrageenan-induced paw edema) .
Basic: What structural features influence the compound’s chemical reactivity and stability?
Answer:
- Benzofuran Core: Electron-rich aromatic system prone to electrophilic substitution. The 3-methyl group sterically hinders reactions at the C-3 position.
- Tetrahydrothiophene Sulfone: Polar sulfone group enhances solubility but may reduce metabolic stability due to susceptibility to reductase enzymes.
- Amide Linkage: Hydrolytically stable under physiological pH but sensitive to strong acids/bases .
Advanced: How can metabolic stability be assessed for this compound?
Answer:
Protocol:
- Microsomal Incubations: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- Metabolite Identification: Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- In Silico Tools: Predict metabolic hotspots with software like MetaSite or ADMET Predictor™ .
Advanced: What computational strategies are effective for target identification?
Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) using Glide or AutoDock. Prioritize targets with docking scores ≤ -8.0 kcal/mol.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability and key residues (e.g., hydrogen bonds with Arg112 in kinase targets).
- Network Pharmacology: Integrate omics data to identify pathways (e.g., MAPK/ERK) linked to the compound’s structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
